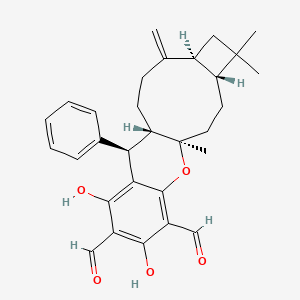

Guajadial

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guajadial is a naturally occurring compound found in the plant species of the genus Guajava, which is native to tropical and subtropical regions of the world. It is a member of the diterpene family and has been studied for its potential therapeutic effects. This compound has been used in traditional medicine for centuries, but only recently has it been studied for its potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Onkologie

Guajadial hat signifikante Antikrebs-Eigenschaften gezeigt, insbesondere gegen nicht-kleinzelliges Lungenkarzinom. Es hemmt die Proliferation und Migration von Krebszelllinien wie A549 und H1650 und unterdrückt das Tumorwachstum in Xenograft-Mausmodellen {svg_1}. Sein Wirkmechanismus ähnelt dem von Tamoxifen, was sein Potenzial als phytoöstrogenbasiertes Therapeutikum aufzeigt {svg_2}.

Pharmakologie

In der pharmakologischen Forschung wurden die bioaktiven Eigenschaften von this compound auf ihr therapeutisches Potenzial hin untersucht. Es wurde als Verbindung identifiziert, die als alternative oder adjuvante Behandlung für verschiedene menschliche Krebsarten verwendet werden könnte, da es das Wachstum von Krebszellen selektiv unterdrückt, ohne normale Zellen zu schädigen {svg_3}.

Biochemie

Die Rolle von this compound in der Biochemie ist mit seinen bioaktiven Verbindungen verbunden, die zur Bewertung der Auswirkungen auf menschliche Krebszelllinien durch in-vitro-Wachstums- und Zellviabilitätsstudien verwendet wurden {svg_4}. Diese Studien helfen, die Wechselwirkungen der Verbindung auf molekularer Ebene und ihre möglichen biochemischen Anwendungen zu verstehen.

Landwirtschaft

Im landwirtschaftlichen Sektor könnten die antiproliferativen Eigenschaften von this compound bei der Entwicklung von Pflanzenschutzstrategien gegen Schädlinge eingesetzt werden, da es bei bestimmten Konzentrationen Auswirkungen auf bestimmte Wurmarten gezeigt hat {svg_5}. Dies könnte zu natürlicheren Schädlingsbekämpfungsmethoden in der Landwirtschaft führen.

Lebensmittelindustrie

This compound ist Teil des phytochemischen Profils von Guavenblättern, die in der Lebensmittelindustrie wegen ihrer gesundheitsfördernden Bioaktivitäten verwendet werden. Die Verbindung trägt zum Nährwert und zur Funktionalität von Lebensmittelprodukten bei, was sie zu einem wertvollen Inhaltsstoff für die Entwicklung von funktionellen Lebensmitteln macht {svg_6}.

Kosmetik

Obwohl keine direkten Hinweise auf die Anwendung von this compound in Kosmetika gefunden wurden, haben die bioaktiven Verbindungen von Psidium guajava, einschließlich this compound, Eigenschaften, die in kosmetischen Rezepturen vorteilhaft sein könnten. Dazu gehören antioxidative, antimikrobielle und entzündungshemmende Aktivitäten, die in Hautpflegeprodukten wünschenswert sind {svg_7}.

Umweltwissenschaften

Die Umweltanwendungen von this compound lassen sich aus seiner Rolle in der bioaktiven Verbindungsforschung ableiten. Seine Auswirkungen auf biologische Systeme deuten auf potenzielle Anwendungen in der Umweltüberwachung und Bioremediationsprozessen hin, obwohl spezifische Studien auf diesem Gebiet erforderlich wären, um solche Anwendungen zu bestätigen {svg_8}.

Wirkmechanismus

Target of Action

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has been studied for its potential anticancer effects . The primary targets of this compound are estrogen receptors . These receptors play a crucial role in the growth and development of certain types of cancer, particularly breast cancer .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a manner similar to the drug tamoxifen . Tamoxifen is a well-known selective estrogen receptor modulator (SERM) that blocks the estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . By mimicking the action of tamoxifen, this compound may exert its anticancer effects by blocking estrogen receptors, thus inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its similarity to tamoxifen, it is likely that this compound affects the estrogen signaling pathway . By blocking the estrogen receptors, this compound may disrupt the normal signaling pathway, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation . In vitro studies have shown promising anti-proliferative activity of this compound against human breast cancer cell lines . Furthermore, in vivo evaluation demonstrated that this compound inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of this compound .

Biochemische Analyse

Biochemical Properties

Guajadial plays a crucial role in biochemical reactions, particularly in its interaction with estrogen receptors. It exhibits anti-estrogenic activity by binding to these receptors, thereby inhibiting the proliferative effects of estradiol . This interaction is similar to that of tamoxifen, suggesting that this compound could be a promising phytoestrogen-based therapeutic agent . Additionally, this compound has shown anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of tumor cells by interacting with estrogen receptors . This interaction leads to changes in gene expression, ultimately resulting in the inhibition of cell growth and proliferation . Furthermore, this compound’s anti-estrogenic activity has been demonstrated in vivo, where it inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding inhibits the activity of estradiol, a potent estrogen, thereby reducing its proliferative effects on target cells . This compound’s mechanism of action is similar to that of tamoxifen, which also binds to estrogen receptors and inhibits their activity . This similarity suggests that this compound may act as a competitive inhibitor of estrogen receptors, blocking the binding of estradiol and other estrogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been noted, with this compound demonstrating sustained anti-proliferative activity in vitro and in vivo . These findings suggest that this compound’s effects are both time-dependent and dose-dependent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound exhibit significant anti-proliferative and anti-estrogenic activity, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity . These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing that it can modulate the activity of key enzymes involved in estrogen metabolism . These interactions may contribute to this compound’s overall anti-estrogenic and anti-proliferative effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that this compound can accumulate in target tissues, such as the uterus and breast tissue, where it exerts its anti-estrogenic effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with estrogen receptors and modulates gene expression . This localization is critical for its anti-estrogenic activity, as it allows this compound to effectively inhibit the proliferative effects of estradiol .

Eigenschaften

IUPAC Name |

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVENNIBGTQJE-XRXODSDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.